Cas no 898221-04-0 (N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

N-Cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic organic compound featuring a pyridazinone core substituted with a 4-methylphenyl group and an N-cyclohexylacetamide moiety. This structure confers potential utility in pharmaceutical and agrochemical research, particularly due to its heterocyclic framework, which is often associated with bioactive properties. The compound’s pyridazinone scaffold may offer advantages in binding interactions with biological targets, while the cyclohexyl and acetamide groups enhance lipophilicity and metabolic stability. Its well-defined molecular architecture makes it a candidate for further investigation in drug discovery or as an intermediate in specialized synthesis. Analytical characterization confirms high purity, ensuring reliability for research applications.
N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide structure
898221-04-0 structure
Product name:N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
CAS No:898221-04-0
MF:C19H23N3O2
MW:325.404824495316
CID:5863288
PubChem ID:5070822

N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
    • SR-01000145426
    • N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
    • AKOS002131241
    • SCHEMBL23495158
    • SR-01000145426-1
    • F2774-0820
    • N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
    • N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
    • 898221-04-0
    • N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
    • Inchi: 1S/C19H23N3O2/c1-14-7-9-15(10-8-14)17-11-12-19(24)22(21-17)13-18(23)20-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,23)
    • InChI Key: FLZXESMKNPYDDO-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(C=CC(C2C=CC(C)=CC=2)=N1)=O)NC1CCCCC1

Computed Properties

  • Exact Mass: 325.17902698g/mol
  • Monoisotopic Mass: 325.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.8Ų
  • XLogP3: 3

N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2774-0820-3mg
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
3mg
$63.0 2023-05-18
Life Chemicals
F2774-0820-10μmol
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F2774-0820-40mg
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
40mg
$140.0 2023-05-18
Life Chemicals
F2774-0820-10mg
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
10mg
$79.0 2023-05-18
Life Chemicals
F2774-0820-20μmol
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
20μl
$79.0 2023-05-18
Life Chemicals
F2774-0820-25mg
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F2774-0820-4mg
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F2774-0820-5mg
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
5mg
$69.0 2023-05-18
Life Chemicals
F2774-0820-30mg
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
30mg
$119.0 2023-05-18
Life Chemicals
F2774-0820-1mg
N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
898221-04-0 90%+
1mg
$54.0 2023-05-18

Additional information on N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide

Recent Advances in the Study of N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 898221-04-0)

The compound N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 898221-04-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have highlighted the role of N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide as a promising scaffold for the development of novel anti-inflammatory and anticancer agents. The compound's unique pyridazinone core has been shown to interact with key biological targets, including cyclooxygenase-2 (COX-2) and various kinases involved in cell proliferation and survival. These interactions suggest a multifaceted mechanism of action, which could be leveraged for the treatment of chronic inflammatory diseases and certain types of cancer.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide via a multi-step reaction sequence involving a key cyclization step. The study reported a high yield (78%) and excellent purity (>98%), making the compound a viable candidate for further preclinical development. Additionally, the researchers employed computational modeling to predict the compound's binding affinity for COX-2, which was subsequently validated through in vitro assays.

Pharmacological evaluations have revealed that N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide exhibits potent inhibitory activity against COX-2, with an IC50 value of 0.45 μM. This is comparable to some commercially available nonsteroidal anti-inflammatory drugs (NSAIDs), but with a potentially improved safety profile. Furthermore, the compound has shown selective cytotoxicity against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells, with minimal effects on normal cells.

Another notable finding comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's potential as a dual inhibitor of COX-2 and phosphodiesterase-4 (PDE4). The study reported synergistic effects in reducing inflammation and pain in animal models, suggesting that N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide could serve as a novel therapeutic agent for conditions such as rheumatoid arthritis and osteoarthritis.

Despite these promising results, challenges remain in the development of N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide as a clinical candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and extensive preclinical testing. However, the compound's unique structural features and demonstrated biological activities make it a compelling subject for ongoing research.

In conclusion, N-cyclohexyl-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS: 898221-04-0) represents a promising lead compound in the search for new anti-inflammatory and anticancer therapies. Continued research into its mechanism of action, pharmacokinetics, and therapeutic potential will be crucial for advancing this compound toward clinical applications. The integration of computational and experimental approaches will likely play a key role in overcoming current limitations and unlocking its full therapeutic potential.

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